molecular formula C17H12F5NO5S B1629411 Pentafluorophenyl 2-(morpholinosulfonyl)benzoate CAS No. 950603-27-7

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate

Cat. No.: B1629411
CAS No.: 950603-27-7
M. Wt: 437.3 g/mol
InChI Key: FDXYCKHOIXBDOA-UHFFFAOYSA-N
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Description

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate is a synthetic organic compound with the molecular formula C17H12F5NO5S and a molecular weight of 437.34 g/mol . It is characterized by the presence of a pentafluorophenyl group, a morpholine ring, and a sulfonyl benzoate moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate can be synthesized through a multi-step process involving the reaction of pentafluorophenol with 2-(morpholinosulfonyl)benzoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the pentafluorophenyl group and the benzoic acid . The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of Pentafluorophenyl 2-(morpholinosulfonyl)benzoate involves its reactivity towards nucleophiles. The pentafluorophenyl group is electron-deficient, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical modifications, where the compound acts as an electrophilic reagent. The sulfonyl group enhances the compound’s stability and solubility, facilitating its use in aqueous and organic media .

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenyl 2-(morpholin-4-ylsulfonyl)benzoate
  • Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate
  • Pentafluorophenyl 2-(morpholinylsulfonyl)benzoate

Uniqueness

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate is unique due to the combination of its pentafluorophenyl group and morpholinosulfonyl moiety. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis and material science . The presence of the morpholine ring also enhances its solubility and compatibility with various solvents, further broadening its application scope.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5NO5S/c18-11-12(19)14(21)16(15(22)13(11)20)28-17(24)9-3-1-2-4-10(9)29(25,26)23-5-7-27-8-6-23/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXYCKHOIXBDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640476
Record name Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950603-27-7
Record name Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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